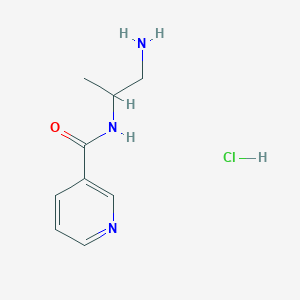
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its structural complexity and versatility, making it a valuable tool in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves several steps. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is typically carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. This method is advantageous due to its mild and metal-free conditions .
Chemical Reactions Analysis
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride has numerous applications in scientific research. It is used as a platform for studying molecular interactions and drug design due to its unique structure. In medicinal chemistry, it serves as a building block for synthesizing various biologically active compounds. Additionally, it is employed in the development of new chemosynthetic strategies and drug development.
Mechanism of Action
The mechanism of action of N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(1-Aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amine and carboxamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(5-10)12-9(13)8-3-2-4-11-6-8;/h2-4,6-7H,5,10H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHSQZWSABDYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














